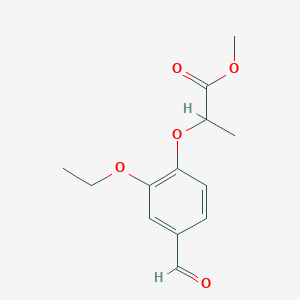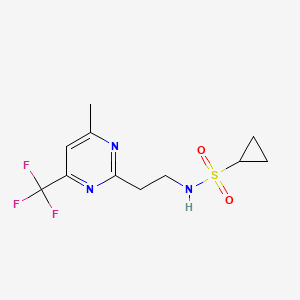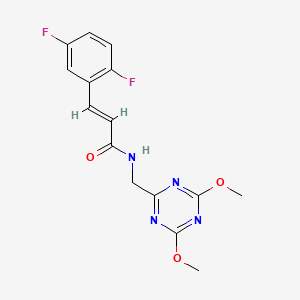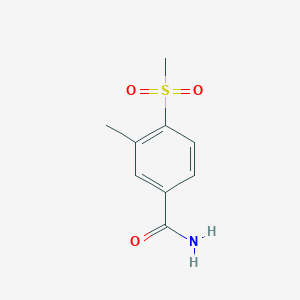
Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate” is a research chemical with the CAS number 881462-58-4 . It has a molecular weight of 252.26 and a molecular formula of C13H16O5 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string:CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC . This compound has a complexity of 279 and a topological polar surface area of 61.8 . Physical And Chemical Properties Analysis
“this compound” has a boiling point of 365.4±27.0 ℃ at 760 mmHg . Its density is approximately 1.2±0.1 g/cm3 . The compound has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Highly active and selective catalysts, such as the zero-valent palladium complex described by Clegg et al. (1999), have been developed for the production of esters like methyl propanoate through methoxycarbonylation of ethene. This process underscores the importance of specific ester groups in catalytic synthesis, which could extend to the synthesis or manipulation of compounds like Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate in industrial applications (Clegg et al., 1999).
Bioactive Constituents and Antimicrobial Properties
Research by Atta-ur-rahman et al. (1997) on the methanolic extract of Jolyna laminarioides identified compounds with structures bearing resemblance to esters, showcasing antimicrobial properties. This indicates the potential bioactive role of ester compounds, hinting at the possible applications of this compound in developing antimicrobial agents or exploring its bioactivity (Atta-ur-rahman et al., 1997).
Environmental and Herbicidal Effects
Shimabukuro et al. (1978) studied the physiological effects of a similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on plants, providing insights into how such ester compounds can affect plant growth and development. This research could be relevant in understanding the environmental impact or potential herbicidal applications of this compound (Shimabukuro et al., 1978).
Analytical Methods and Detection
Meinerling and Daniels (2006) developed an analytical method for determining traces of UV filters in fish, highlighting the importance of sensitive detection methods for environmental contaminants. Although focused on UV filters, this study underscores the broader need for precise analytical techniques that could also apply to detecting and quantifying compounds like this compound in biological or environmental samples (Meinerling & Daniels, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(2-ethoxy-4-formylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-17-12-7-10(8-14)5-6-11(12)18-9(2)13(15)16-3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWIATULQPZKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)



![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)
